molecular formula C11H9NO2 B2888974 1-(1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 443636-90-6

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

Cat. No. B2888974
CAS RN: 443636-90-6
M. Wt: 187.198
InChI Key: KFNHLYASYVUCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” is a pyrrole derivative with a 1,3-benzodioxol-5-yl group attached. Pyrrole is a heterocyclic aromatic organic compound, while 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in various pharmaceuticals and is known for its ability to increase lipophilicity .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3-benzodioxol-5-yl moiety have been studied for their potential anticancer activity . For example, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest

These compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This could potentially be used as a mechanism for treating cancer.

Inhibition of Histone Deacetylases (HDACs)

6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, a compound similar to 1-(1,3-benzodioxol-5-yl)-1H-pyrrole, has been shown to inhibit the activity of HDACs. HDACs are enzymes that play a role in gene expression and are involved in the development of cancer and other diseases.

Induction of Apoptosis

The same compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a mechanism for treating cancer.

Inhibition of Cell Proliferation

6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit cell proliferation. This could potentially be used as a mechanism for treating cancer.

Increase in Reactive Oxygen Species (ROS) Levels

This compound has been shown to increase the levels of ROS in cancer cells, which can lead to cell death.

Safety and Hazards

The safety data sheet for a similar compound, Piperine, indicates that it is harmful if swallowed and advises against its use in food, drugs, pesticides, or biocidal products .

Future Directions

The future directions for research on “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNHLYASYVUCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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